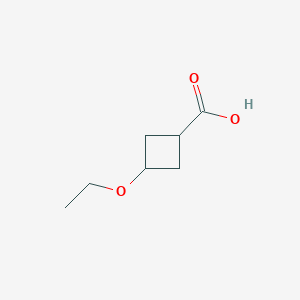
3-Ethoxycyclobutane-1-carboxylic acid
Overview
Description
3-Ethoxycyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1696519-10-4 . It has a molecular weight of 144.17 and its IUPAC name is this compound . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O3/c1-2-10-6-3-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 144.17 .Scientific Research Applications
3-Ethoxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used in the study of enzyme kinetics, as it can be used to study the effects of different substrates on enzyme activity. In addition, 3-Ethoxycyclobutane-1-carboxylic acidobutane-1-carboxylic acid is used in the production of biofuels, as it can be used to produce fatty acid ethyl esters.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclobutane-1-carboxylic acidobutane-1-carboxylic acid is not well understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. By inhibiting the activity of this enzyme, 3-Ethoxycyclobutane-1-carboxylic acidobutane-1-carboxylic acid can reduce inflammation and pain.
Biochemical and Physiological Effects
3-Ethoxycyclobutane-1-carboxylic acid has a number of biochemical and physiological effects. It is believed to reduce inflammation and pain by inhibiting the enzyme cyclooxygenase. It is also believed to have anti-bacterial and anti-fungal properties, as it has been shown to inhibit the growth of certain bacteria and fungi. In addition, 3-Ethoxycyclobutane-1-carboxylic acidobutane-1-carboxylic acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress and free radical damage.
Advantages and Limitations for Lab Experiments
The use of 3-Ethoxycyclobutane-1-carboxylic acidobutane-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a versatile molecule that can be used in a variety of different experiments. However, it can be toxic if not handled properly, and it can be difficult to synthesize in large quantities.
Future Directions
The use of 3-Ethoxycyclobutane-1-carboxylic acidobutane-1-carboxylic acid in scientific research is still in its infancy. There are a number of potential future directions for research, such as the development of new synthesis methods, the exploration of new applications, and the study of its biochemical and physiological effects. In addition, further research is needed to determine the exact mechanism of action of this molecule and to explore its potential as a therapeutic agent.
Safety and Hazards
properties
IUPAC Name |
3-ethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6-3-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZXZRBNENMLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





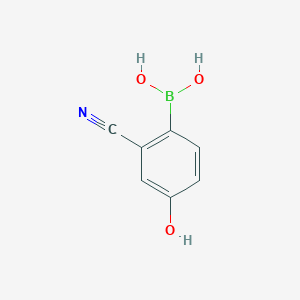
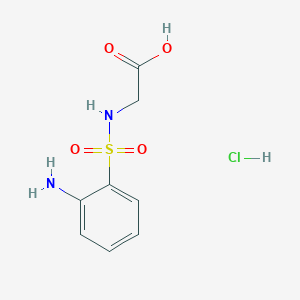
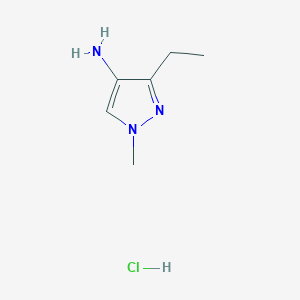
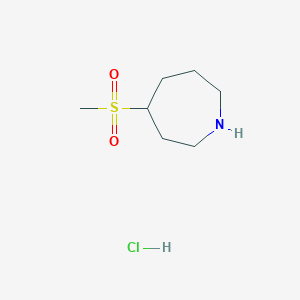
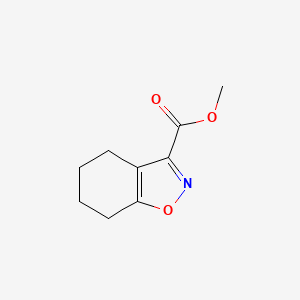
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1381116.png)
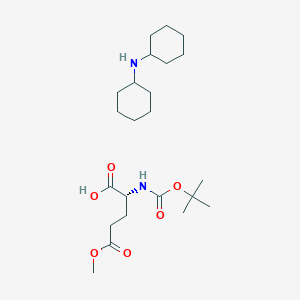
![3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381118.png)
![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)